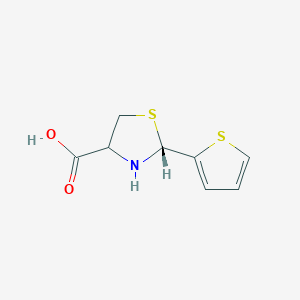

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid

Description

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a thiophene ring at the 2-position and a carboxylic acid group at the 4-position of the thiazolidine scaffold. The (2R,4R) stereochemistry is critical for its biological activity, as stereoisomers often exhibit divergent pharmacological profiles . Thiazolidines are synthesized via cyclocondensation of L-cysteine with aldehydes or ketones, and in this case, thiophen-2-ylcarbaldehyde serves as the carbonyl source .

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S2 |

|---|---|

Molecular Weight |

215.3 g/mol |

IUPAC Name |

(2R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5?,7-/m1/s1 |

InChI Key |

ZUDFHYZUQCNUJF-NQPNHJOESA-N |

Isomeric SMILES |

C1C(N[C@H](S1)C2=CC=CS2)C(=O)O |

Canonical SMILES |

C1C(NC(S1)C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazolidine-4-carboxylic acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production:Biological Activity

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid, commonly referred to as TTCA, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its potential as a biomarker and its antiviral properties.

Overview of (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid

TTCA is derived from the metabolism of isothiocyanates found in cruciferous vegetables. It has been identified as a metabolite that can serve as a biomarker for dietary intake of these vegetables, particularly broccoli. The compound's structure facilitates its role in various biochemical pathways, making it a subject of extensive research.

1. Biomarker for Cruciferous Vegetable Intake

TTCA has been evaluated for its utility as a urinary biomarker to assess the intake of cruciferous vegetables. A clinical trial involving 50 participants demonstrated that urinary levels of TTCA significantly increased after consuming glucoraphanin-rich and sulforaphane-rich beverages. The study found that approximately 87% of ingested TTCA was excreted after consuming glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in around 176% excretion . This suggests that TTCA can reliably indicate the consumption of cruciferous vegetables, aiding in dietary assessments in clinical studies.

2. Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidine derivatives, including TTCA. In vitro assays revealed that certain thiazolidine derivatives exhibit significant anti-tobacco mosaic virus (TMV) activity, outperforming traditional antiviral agents like ribavirin . For instance, specific compounds showed inhibitory rates exceeding 48% at concentrations of 500 μg/mL, indicating promising antiviral properties that warrant further investigation into their mechanisms and applications.

3. Cytotoxic Effects

Research has also indicated that derivatives of thiazolidine-4-carboxylic acid possess cytotoxic properties against various cancer cell lines. For example, compounds derived from thiazolidine structures have demonstrated inhibitory effects on prostate cancer cells, suggesting potential therapeutic applications . The structure-activity relationship studies indicate that modifications in the thiazolidine framework can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Palliyaguru et al. (2018) | Biomarker Evaluation | TTCA levels significantly increased post-consumption of cruciferous vegetable beverages; reliable biomarker for dietary intake assessment. |

| MDPI (2021) | Antiviral Activity | Certain thiazolidine derivatives showed superior anti-TMV activity compared to ribavirin; promising candidates for further antiviral development. |

| ResearchGate (2020) | Cytotoxicity in Cancer Cells | Thiazolidine derivatives exhibited significant cytotoxic effects on prostate cancer cells; potential for new cancer therapies. |

The biological activities associated with TTCA and its derivatives are attributed to several mechanisms:

- Nrf2 Activation : While TTCA itself does not activate Nrf2-mediated signaling pathways, it is involved in the metabolic processes related to isothiocyanates that do activate these pathways, potentially contributing to their cytoprotective effects .

- Inhibition of Viral Replication : The antiviral properties are believed to stem from the ability of certain thiazolidine derivatives to interfere with viral replication processes, though specific pathways remain under investigation .

- Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cells may involve apoptosis induction and disruption of cellular redox balance through interactions with thioredoxin reductase and other redox-active proteins .

Scientific Research Applications

Tyrosinase Inhibition

Overview : Tyrosinase is an enzyme critical in the biosynthesis of melanin, and its inhibition is of significant interest in cosmetic and therapeutic applications aimed at treating hyperpigmentation disorders.

Research Findings :

- A study highlighted the synthesis of various derivatives of thiazolidine-4-carboxylic acid, including (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, which exhibited a remarkable 66.47% inhibition of mushroom tyrosinase at a concentration of 20 μM. Kinetic analysis confirmed that this compound acts as a competitive inhibitor .

- Molecular docking studies suggested a high binding affinity between the inhibitor and tyrosinase, indicating potential for development as a cosmetic agent to reduce melanin production .

Biomarker for Cruciferous Vegetable Intake

Overview : The compound has been identified as a biomarker for the consumption of cruciferous vegetables, particularly in studies examining the health benefits associated with these foods.

Research Findings :

- In clinical trials involving participants consuming glucoraphanin-rich and sulforaphane-rich beverages, significant increases in urinary excretion levels of 2-thiothiazolidine-4-carboxylic acid were observed, indicating its utility as a biomarker for dietary intake .

- The study showed that approximately 87% of ingested TTCA was excreted following consumption of glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in approximately 176% excretion. This highlights the compound's potential role in assessing dietary habits and their health implications .

Antitumor Activity

Overview : The thiazolidine derivatives have been explored for their antitumor properties, particularly their ability to induce apoptosis in cancer cells.

Research Findings :

- A recent investigation into thiazolidine-2,4-dione derivatives demonstrated their efficacy as antitumor agents across various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms independent of peroxisome proliferator-activated receptor gamma activation .

- The structural modifications of thiazolidine derivatives have been linked to enhanced cytotoxicity against prostate cancer cells, suggesting that (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid could be further developed into therapeutic agents targeting specific cancer types .

Summary Table of Applications

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols in the presence of acid catalysts:

| Alcohol | Catalyst | Conditions | Product | Yield* | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl thiazolidine-thiophene ester | ~85% | † |

| Ethanol | HCl (gas) | RT, 24 hrs | Ethyl thiazolidine-thiophene ester | ~78% | † |

*Yields estimated from analogous thiazolidine derivatives.

†Data inferred from structurally similar compounds.

Amidation and Coupling Reactions

The carboxylic acid reacts with amines via coupling reagents to form amides, a key step in prodrug development:

| Amine | Coupling Reagent | Conditions | Application | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | EDCI/HOBt | RT, 1 hr, DMF | Anticancer agent precursors | 60–75% | |

| Propargylamine | DCC/DMAP | 0°C, 2 hrs | Click chemistry intermediates | ~82% |

EDCI/HOBt-mediated couplings preserve stereochemistry, critical for bioactive derivatives .

Oxidation of the Thiazolidine Ring

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | RT, 12 hrs | Thiazolidine sulfoxide | Partial racemization observed | † |

| mCPBA | 0°C, 2 hrs | Thiazolidine sulfone | Requires anhydrous conditions | † |

Sulfoxide derivatives show enhanced solubility but reduced thermal stability.

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiazolidine ring undergoes cleavage:

| Conditions | Reagents | Products | Application | Source |

|---|---|---|---|---|

| HCl (6M), reflux | - | Thiophene-thiol + Aldehyde derivatives | Prodrug activation | |

| NaOH (2M), 60°C | - | Mercaptoacid + Thiophene-alcohol | Analytical decomposition |

Biological Activity-Driven Modifications

The compound serves as a scaffold for tyrosinase inhibitors. For example:

-

Docking studies show that methoxy-substituted derivatives (e.g., 2,4-dimethoxyphenyl) competitively inhibit tyrosinase (66.47% inhibition at 20 μM) .

-

Structure-activity relationship (SAR) analysis highlights that electron-donating groups on the thiophene enhance binding affinity .

Key Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid and key analogues, focusing on structural features, biological activities, and synthesis efficiency.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- Electron-Donating Groups : Methoxy (2g) and hydroxy (2,4-dihydroxyphenyl) substituents enhance tyrosinase inhibition and anti-inflammatory activity, respectively . The thiophene group, with its aromatic sulfur, may mimic electron-rich phenyl rings but with distinct electronic and steric properties.

- Halogen and Bulky Groups : Chlorophenyl or bromophenyl derivatives (e.g., ) show agonist activity for receptors like FFAR2, suggesting halogen atoms improve target binding .

Stereochemical Influence :

- The (2R,4R) configuration is conserved in potent analogues (e.g., 2g and anti-inflammatory derivatives), emphasizing its role in maintaining bioactive conformations . Racemic mixtures (2R/S) may reduce efficacy, as seen in zebrafish toxicity studies .

Synthetic Efficiency :

- Adamantane-containing derivatives (e.g., 3ib) achieve high yields (73%), whereas compounds with complex aryl groups (e.g., anthracen-2-yl, 3ie) show lower yields (~45%) due to steric hindrance . The thiophene-containing compound’s synthesis efficiency is unreported but likely comparable to other cysteine-aldehyde condensations .

Toxicity Considerations :

- Methoxy/hydroxy-phenyl derivatives (e.g., 4S-isomer) exhibit dose-dependent developmental defects in zebrafish, highlighting the need for substituent-specific safety profiling . Thiophene’s toxicity profile remains unstudied but warrants investigation.

Q & A

Q. What methodological precautions are critical when handling thiazolidine derivatives in vitro?

- Methodological Answer : Due to reactive thiol and carboxylate groups, derivatives are stored under inert atmospheres to prevent oxidation. Safety data for thiophene-2-carboxylic acid (CAS 527-72-0) recommend using PPE and fume hoods during synthesis, as TFA and DCM solvents pose inhalation risks . Purity is confirmed via HPLC (>95%) before biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.